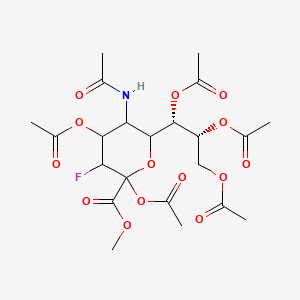

P-3FAX-Neu5Ac

Description

Properties

IUPAC Name |

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXHVKPJIOSDPS-RTEYEINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FNO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of P-3FAX-Neu5Ac in Glycobiology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aberrant sialylation, the overexpression of sialic acid-containing glycans on the cell surface, is a hallmark of various diseases, most notably cancer. This modification plays a crucial role in tumor progression, metastasis, and immune evasion. Consequently, the enzymes responsible for sialylation, sialyltransferases (STs), have emerged as promising therapeutic targets. P-3FAX-Neu5Ac, a peracetylated, fluorinated sialic acid analog, has garnered significant attention as a potent, cell-permeable global inhibitor of sialyltransferases. This technical guide provides an in-depth overview of this compound, its mechanism of action, its applications in glycobiology research, and detailed protocols for its use.

Mechanism of Action of this compound

This compound is a prodrug that, due to its peracetylated form, can readily cross the cell membrane. Once inside the cell, it is processed by intracellular esterases, which remove the acetyl groups to yield 3Fₐₓ-Neu5Ac. This modified sialic acid then enters the sialic acid salvage pathway and is converted to CMP-3Fₐₓ-Neu5Ac by CMP-sialic acid synthetase.[1] CMP-3Fₐₓ-Neu5Ac acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of endogenous sialic acid onto newly synthesized glycans.[1][2][3] This leads to a global reduction in cell surface sialylation.[2][4]

The inhibitory action of this compound is twofold. Firstly, the resulting CMP-3Fₐₓ-Neu5Ac directly inhibits sialyltransferases in the Golgi apparatus. Secondly, the accumulation of CMP-sialic acids in the cell can lead to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a key enzyme in the de novo sialic acid biosynthesis pathway.[2]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound on cell surface sialylation and other cellular processes as reported in various studies.

Table 1: Inhibition of Cell Surface Sialylation

| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Citation |

| B16F10 (Murine Melanoma) | 32 | 3 days | Significant reduction in α2,3- and α2,6-sialylation. | [2] |

| B16F10 (Murine Melanoma) | 64 | 3 days | >90% reduction in α2,3- and α2,6-sialylation. | [2] |

| B16F10 (Murine Melanoma) | 64 and 256 | 6 - 8 hours | Detectable reduction in α2,3 and α2,6 sialylation. | [2] |

| B16F10 (Murine Melanoma) | 64 | 28 days | Sustained blockage of cell surface sialic acids. | [5] |

| HL-60 (Human Myeloid) | 30 - 500 | 3 days | Substantial inhibition of sialyl Lewis X formation. | [3][6] |

| MM1SHeca452 (Multiple Myeloma) | 300 | 7 days | Reduction in sialylation. | [7][8] |

| MDA-MB-468 & SK-BR-3 (Breast Cancer) | 100 | 72 hours | Significant reduction of α2,3 linked sialic acid. | [9] |

Table 2: Effects on Cellular Functions

| Cell Line/Model | Concentration | Incubation/Treatment | Observed Effect | Citation |

| HL-60 | Not specified | Not specified | Reduces E-selectin and P-selectin binding. | [6] |

| B16F10 | Not specified | Not specified | Impairs adhesion and migration. | [2] |

| Murine Lung Metastasis Model | Not specified | Not specified | Prevents metastasis formation. | [6][10] |

| Multiple Myeloma Xenograft Mouse Model | Not specified | Not specified | Sensitizes multiple myeloma cells to Bortezomib. | [7][8] |

Experimental Protocols

General Workflow for Assessing this compound Efficacy

A typical in vitro experiment to evaluate the efficacy of this compound involves cell culture, treatment with the inhibitor, staining with fluorescently labeled lectins specific for certain sialic acid linkages, and analysis by flow cytometry.

Detailed Protocol for Assessing Cell Surface Sialylation

This protocol is a synthesized methodology based on common practices described in the cited literature.[2][11]

Materials:

-

This compound

-

Cell line of interest (e.g., B16F10 murine melanoma cells)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Biotinylated lectins:

-

Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids

-

Sambucus nigra lectin (SNA) for α2,6-linked sialic acids

-

-

Streptavidin conjugated to a fluorophore (e.g., phycoerythrin - PE)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 32 µM, 64 µM, 128 µM). A vehicle control (medium with the same concentration of solvent) should be included. Replace the medium in the cell culture vessels with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 3 days).

-

Cell Harvesting: Gently detach the cells from the culture vessel (e.g., using a non-enzymatic cell dissociation solution to preserve surface glycans). Wash the cells with PBS.

-

Lectin Staining: a. Resuspend the cells in flow cytometry buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate. c. Add the biotinylated lectin (e.g., MALII or SNA) at the manufacturer's recommended concentration. d. Incubate for 30-60 minutes at 4°C in the dark. e. Wash the cells twice with flow cytometry buffer by centrifuging the plate and resuspending the cell pellet.

-

Secondary Staining: a. Resuspend the washed cells in 100 µL of flow cytometry buffer containing streptavidin-PE at the manufacturer's recommended concentration. b. Incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with flow cytometry buffer.

-

Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer. b. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE channel).

-

Data Analysis: Analyze the flow cytometry data using appropriate software. The geometric mean fluorescence intensity (MFI) is typically used to quantify the level of lectin binding. The percentage of sialylation can be calculated by normalizing the MFI of the treated cells to that of the vehicle-treated control cells.

Impact on Signaling Pathways and Drug Development

The reduction of cell surface sialylation by this compound has profound effects on cellular signaling and behavior, making it a valuable tool in drug development.

-

Inhibition of Cell Adhesion and Migration: Hypersialylation is known to modulate the function of adhesion molecules like integrins. By reducing sialylation, this compound can impair the binding of cancer cells to the extracellular matrix, thereby inhibiting their migration and invasive potential.[2][12]

-

Modulation of Immune Responses: Sialic acids on the surface of cancer cells can engage with Siglec receptors on immune cells, leading to an inhibitory signal that allows cancer cells to evade the immune system.[12][13] By removing these sialic acids, this compound can potentially enhance anti-tumor immunity.

-

Therapeutic Potential: The ability of this compound to prevent metastasis and sensitize cancer cells to chemotherapy highlights its therapeutic potential.[6][7][8][10] However, systemic administration has been associated with toxicity, leading to research into targeted delivery systems, such as nanoparticles, to improve its safety and efficacy.[3][4][10][14]

Conclusion

This compound is a powerful and widely used tool in glycobiology research for studying the roles of sialylation in various biological and pathological processes. Its ability to globally and potently inhibit sialyltransferases provides a means to investigate the functional consequences of reduced cell surface sialylation. While its therapeutic application is currently limited by systemic toxicity, ongoing research into targeted delivery strategies holds promise for its future use in the clinic. This guide provides a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of the sialic acid/Siglec-9 axis improves antibody-mediated neutrophil cytotoxicity towards tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Understanding the chemical structure and properties of P-3FAX-Neu5Ac.

An In-depth Technical Guide to P-3FAX-Neu5Ac: Chemical Structure, Properties, and Biological Activity

Introduction

This compound, a peracetylated 3-fluoro-axial-N-acetylneuraminic acid, is a pivotal research tool in the field of glycobiology. It functions as a cell-permeable prodrug that, upon intracellular processing, acts as a potent and global inhibitor of sialyltransferases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental insights, and visual representations of its mechanism of action and experimental applications.

Chemical Structure and Properties

This compound is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.[3] Its structure is characterized by the presence of a fluorine atom at the axial position of the C-3 carbon and peracetylation, which enhances its cell permeability.[3][4]

Chemical Identity:

-

IUPAC Name: methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate[5]

-

Synonyms: 3Fax-Peracetyl Neu5Ac, (1S,2R)-1-((3S,4R,5R,6S)-3-acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate, 2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-D-neuraminic acid methyl ester[5][6]

-

CAS Number: 117405-58-0[7]

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C22H30FNO14 | [5][7] |

| Molecular Weight | 551.47 g/mol | [5][7][8] |

| Appearance | White solid | [6] |

| Purity | ≥97% (HPLC) | [7][8] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. | [7] |

| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -70°C. | [6][7] |

| XLogP3 | -0.8 | [5] |

Biological Activity and Mechanism of Action

This compound is a metabolic inhibitor of sialylation.[3] Its peracetylated form allows it to readily cross cell membranes.[2] Once inside the cell, intracellular esterases remove the acetyl groups, converting it to 3FAX-Neu5Ac.[2] This active form is then processed through the sialic acid salvage pathway, ultimately being converted to CMthis compound by CMP-sialic acid synthetase.[2] CMthis compound then acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of endogenous sialic acid to nascent glycans.[1][2] This leads to a global reduction in cell surface sialylation.[1]

The following diagram illustrates the metabolic activation and inhibitory pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | Benchchem [benchchem.com]

- 5. This compound | C22H30FNO14 | CID 72698605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3Fax-Peracetyl Neu5Ac ≥98% (NMR), solid, sialytransferase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 7. rndsystems.com [rndsystems.com]

- 8. bio-techne.com [bio-techne.com]

The Global Sialylation Inhibitor P-3FAX-Neu5Ac: A Technical Guide to its Effects on Cell Surface Sialoglycans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of P-3FAX-Neu5Ac, a potent global inhibitor of sialylation, on cell surface sialoglycans. Through a comprehensive review of existing research, this document provides quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in studying this compound.

Introduction to this compound and Sialylation

Sialic acids are a family of nine-carbon sugar acids that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] These terminal modifications, known as sialoglycans, play crucial roles in a multitude of biological processes, including cell-cell adhesion, signaling, and immune recognition.[1] The enzymes responsible for transferring sialic acids from a CMP-sialic acid donor to acceptor glycans are sialyltransferases.[1]

In pathologies such as cancer, aberrant sialylation, often characterized by an overabundance of sialoglycans, is a common feature. This "hypersialylation" has been linked to increased metastatic potential, immune evasion, and drug resistance.[2][3] Consequently, the targeted inhibition of sialylation has emerged as a promising therapeutic strategy.

This compound is a peracetylated, cell-permeable analog of N-acetylneuraminic acid (Neu5Ac) with a fluorine atom at the axial position of the C-3 carbon.[1] This modification allows it to act as a potent global inhibitor of sialyltransferases, making it a valuable tool for studying the roles of sialoglycans and a potential therapeutic agent.[4][5]

Mechanism of Action

This compound exerts its inhibitory effects on cell surface sialylation through a dual mechanism of action, leading to a comprehensive shutdown of the sialylation process.[4]

Once inside the cell, the peracetylated this compound is deacetylated and converted into its active form, CMP-P-3FAX-Neu5Ac.[5] This fluorinated analog of the natural sialyltransferase donor substrate, CMP-Neu5Ac, then acts as a competitive inhibitor for all sialyltransferases within the Golgi apparatus.[4][5] This direct inhibition prevents the transfer of sialic acids to newly synthesized glycoproteins and glycolipids.

Furthermore, the accumulation of CMP-activated sialic acid analogs, including CMP-P-3FAX-Neu5Ac, within the cell leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK).[4] GNE/MNK is a key bifunctional enzyme in the de novo biosynthesis pathway of sialic acids.[1][4] By inhibiting this enzyme, this compound indirectly halts the production of sialic acid precursors, further depleting the cell's ability to synthesize sialoglycans.[1]

Caption: Mechanism of this compound action.

Quantitative Effects on Cell Surface Sialylation

This compound demonstrates a dose-dependent and sustained inhibition of both α2,3- and α2,6-linked sialic acids on the cell surface.

Dose-Dependent Inhibition of Sialylation

Studies on B16F10 murine melanoma cells have shown that treatment with this compound for 3 days leads to a significant reduction in cell surface sialylation.[4]

| Concentration of this compound (µM) | % Reduction in α2,3-Sialylation (MALII Staining) | % Reduction in α2,6-Sialylation (SNA-I Staining) |

| 32 | Significant Reduction | Significant Reduction |

| 64 | > 90% | > 90% |

| 128 | Almost Complete Depletion | Almost Complete Depletion |

| 256 | Almost Complete Depletion | Almost Complete Depletion |

| 512 | Almost Complete Depletion | Almost Complete Depletion |

| Table 1: Dose-dependent effect of this compound on B16F10 cell surface sialylation after 3 days of incubation. Data is compiled from findings in Büll et al., 2013.[4] |

Sustained Inhibition and Competition with Natural Substrates

A key feature of this compound is its ability to induce a prolonged blockade of sialylation. In B16F10 cells, the inhibitory effects of this compound were observed to last for several days even after the removal of the compound from the culture medium.[4] Furthermore, this compound effectively outcompetes natural sialyltransferase substrates, maintaining its inhibitory potency even in the presence of high concentrations of these competing molecules.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Inhibition of Sialylation and Lectin Staining

This protocol outlines the steps for treating cells with this compound and subsequently analyzing the changes in cell surface sialylation using fluorescently labeled lectins and flow cytometry.

Caption: Workflow for in vitro sialylation analysis.

Materials:

-

Cell line of interest (e.g., B16F10 melanoma cells)

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., PBS or DMSO)

-

Biotinylated lectins: Maackia amurensis lectin II (MALII) for α2,3-sialic acids and Sambucus nigra agglutinin (SNA-I) for α2,6-sialic acids

-

Streptavidin conjugated to a fluorophore (e.g., phycoerythrin - PE)

-

Phosphate-buffered saline (PBS)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Culture: Culture cells in appropriate flasks or plates until they reach the desired confluency.

-

Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 3 days).

-

Cell Harvesting: Gently detach the cells from the culture vessel.

-

Lectin Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in flow cytometry buffer. c. Add the biotinylated lectin (MALII or SNA-I) at the recommended concentration and incubate for 30-60 minutes on ice. d. Wash the cells to remove unbound lectin. e. Resuspend the cells in flow cytometry buffer containing the streptavidin-fluorophore conjugate and incubate for 30 minutes on ice. f. Wash the cells to remove unbound streptavidin conjugate.

-

Flow Cytometry: Resuspend the final cell pellet in flow cytometry buffer and acquire data on a flow cytometer, measuring the fluorescence intensity.

-

Data Analysis: Analyze the data to determine the mean fluorescence intensity (MFI), which correlates with the level of cell surface sialylation.

In Vivo Tumor Growth Inhibition Assay

This protocol describes a method to assess the effect of this compound on tumor growth in a murine model.

Materials:

-

Tumorigenic cell line (e.g., B16F10)

-

This compound

-

Vehicle control

-

Immunocompromised or syngeneic mice

-

Cell culture and injection supplies

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture B16F10 cells and treat them in vitro for 3 days with a specified concentration of this compound (e.g., 64 µM) or a vehicle control.[7]

-

Cell Injection: Harvest the treated cells, wash them, and resuspend them in a suitable medium for injection. Subcutaneously inject a defined number of cells (e.g., 0.5 x 10⁵) into the flank of each mouse.[7]

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every few days.

-

Data Analysis: Calculate the tumor volume and plot the average tumor growth over time for each treatment group. Survival curves can also be generated.

Functional Consequences of Reduced Sialylation

The this compound-induced reduction in cell surface sialoglycans has significant functional consequences, particularly in the context of cancer biology.

Impaired Cell Adhesion and Migration

Treatment with this compound has been shown to impair the adhesion of tumor cells to various extracellular matrix components, including poly-l-lysine, type I collagen, and fibronectin.[4] This is accompanied by a diminished migratory capacity of the cancer cells.[4]

Inhibition of In Vivo Tumor Growth

In a murine melanoma model, B16F10 cells pre-treated with this compound exhibited significantly reduced tumor growth in vivo compared to control cells.[7] This highlights the potential of sialylation inhibition as an anti-cancer strategy.

Conclusion

This compound is a powerful and specific inhibitor of sialylation that acts through a dual mechanism to globally reduce the presence of sialoglycans on the cell surface. Its ability to induce a potent and sustained blockade of sialylation makes it an invaluable research tool for elucidating the diverse roles of sialic acids in health and disease. Furthermore, the demonstrated anti-tumor effects in preclinical models underscore its potential for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted impact of this compound on cellular biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

P-3FAX-Neu5Ac: A Technical Guide to Targeting Hypersialylation in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aberrant glycosylation, particularly the overexpression of sialic acids on the cell surface, known as hypersialylation, is a hallmark of cancer.[1] This dense layer of sialylated glycans plays a crucial role in tumor progression, metastasis, immune evasion, and drug resistance.[1][2][3] P-3FAX-Neu5Ac, a rationally designed, cell-permeable, fluorinated sialic acid analog, has emerged as a potent tool compound for studying and therapeutically targeting this phenomenon.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and its effects on tumor biology.

Introduction to Hypersialylation in Cancer

Cancer cells frequently exhibit altered cell surface glycosylation, with a notable increase in the density of sialic acid-containing glycans (sialoglycans).[2][6] This "hypersialylation" is driven by the upregulation of sialyltransferase enzymes and an increased metabolic flux through the sialic acid biosynthesis pathway.[4][6] The consequences of this altered glycosylation landscape are manifold and contribute significantly to cancer pathology:

-

Immune Evasion: Hypersialylated glycans on tumor cells can engage with sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells, such as natural killer (NK) cells and macrophages.[2][6] This interaction often transmits inhibitory signals, leading to a suppressed anti-tumor immune response and allowing cancer cells to evade immune destruction.[2][7]

-

Metastasis and Invasion: The negatively charged sialic acids can promote cell-cell repulsion, facilitating the detachment of cancer cells from the primary tumor.[1] Furthermore, altered sialylation of adhesion molecules like integrins can modulate interactions with the extracellular matrix, enhancing cell migration and invasion.[4][8]

-

Drug Resistance: Hypersialylation has been linked to resistance to certain chemotherapeutic agents, potentially by masking drug targets or altering signaling pathways that regulate apoptosis.[6][9]

Given the critical role of hypersialylation in cancer, strategies to inhibit this process are of significant therapeutic interest. This compound offers a powerful tool to achieve this, both in vitro and in vivo.[4]

This compound: Mechanism of Action

This compound is a peracetylated fluorinated sialic acid analog. The peracetylation enhances its cell permeability, allowing it to be readily taken up by cells.[4][7] Once inside the cell, it undergoes a series of metabolic activation steps to become a potent inhibitor of sialylation.[7][10]

The mechanism of action is twofold:

-

Direct Inhibition of Sialyltransferases: Intracellular esterases remove the acetyl groups from this compound, converting it to 3FAX-Neu5Ac.[10] This molecule then enters the sialic acid salvage pathway and is converted to its cytidine monophosphate (CMP) derivative, CMP-P-3FAX-Neu5Ac, by the enzyme CMP-sialic acid synthetase (CMAS).[7] CMP-P-3FAX-Neu5Ac acts as a competitive inhibitor of all sialyltransferases in the Golgi apparatus, preventing the transfer of natural sialic acid (Neu5Ac) onto nascent glycan chains.[7][8] The fluorine atom at the C-3 position makes it an extremely poor substrate for these enzymes.[7]

-

Indirect Inhibition of the De Novo Sialic Acid Biosynthesis Pathway: The accumulation of CMP-sialic acids within the cell leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK).[4] This key enzyme is upstream in the de novo synthesis pathway of sialic acids.[4] By inhibiting GNE/MNK, this compound effectively shuts down the production of natural sialic acid precursors.[7]

This dual mechanism makes this compound a global and highly effective inhibitor of cellular sialylation.[4]

Caption: Mechanism of action of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Surface Sialylation

| Cell Line | Concentration (µM) | Inhibition of α2,3-sialylation | Inhibition of α2,6-sialylation | Duration of Treatment | Reference |

| B16F10 (murine melanoma) | 32 | Significant reduction | Significant reduction | 3 days | [4] |

| B16F10 (murine melanoma) | 64 | Almost complete depletion | Almost complete depletion | 3 days | [4] |

| Human Cancer Cell Lines | ~64 | Inhibition of sialylation | Inhibition of sialylation | Not specified | [4] |

Table 2: Effects on Tumor Cell Function

| Cell Line | Concentration (µM) | Effect | Reference |

| B16F10, GL261, 9464D | 64 | Impaired adhesion to poly-l-lysine, type I collagen, and fibronectin | [4] |

| B16F10 | 64 | Diminished migratory capacity | [4] |

| B16F10 | 64 | Reduced in vivo tumor growth | [4] |

| Multiple Myeloma (MM) cells | 300 | Reduced interactions with E-selectin, MADCAM1, and VCAM1 | [11][12] |

| Glioblastoma (GBM) cells | Not specified | Significant reduction in mobility and migration capacity | [13] |

Table 3: Cytotoxicity and Long-term Effects

| Cell Line | Concentration (µM) | Effect on Viability/Proliferation | Duration of Treatment | Reference |

| B16F10 | 64 | No apparent effect | 28 days | [4] |

| Glioblastoma (GBM) cells | Not specified | Did not influence growth | Not specified | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Inhibition of Cell Sialylation

This protocol describes how to treat cancer cells with this compound and assess the reduction in cell surface sialylation using flow cytometry with fluorescently labeled lectins.

Caption: Experimental workflow for in vitro sialylation inhibition.

Materials:

-

Cancer cell line of interest (e.g., B16F10)

-

Complete cell culture medium

-

This compound (peracetylated)

-

Phosphate-buffered saline (PBS)

-

Biotinylated lectins: Maackia amurensis lectin II (MAL-II) for α2,3-linked sialic acids and Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acids

-

Fluorescently labeled streptavidin (e.g., Streptavidin-PE)

-

Flow cytometer

Procedure:

-

Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 64 µM). Replace the medium in the cell culture plates with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired duration (e.g., 3 days).

-

Cell Harvesting: After incubation, gently detach the cells from the plate (e.g., using a non-enzymatic cell dissociation solution). Transfer the cells to a microcentrifuge tube and wash them with PBS.

-

Lectin Staining: Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 15 minutes on ice. Add the biotinylated lectin (MAL-II or SNA) at the recommended concentration and incubate for 30-60 minutes on ice in the dark.

-

Secondary Staining: Wash the cells with PBS to remove unbound lectin. Resuspend the cells in a buffer containing the fluorescently labeled streptavidin and incubate for 30 minutes on ice in the dark.

-

Flow Cytometry: Wash the cells with PBS and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity in the this compound-treated cells compared to the control indicates a reduction in cell surface sialylation.

Cell Adhesion Assay

This protocol assesses the effect of this compound on the ability of cancer cells to adhere to extracellular matrix components.

Materials:

-

Cancer cell lines (e.g., B16F10, GL261, 9464D)

-

This compound

-

96-well plates

-

Extracellular matrix proteins (e.g., poly-l-lysine, type I collagen, fibronectin)

-

Crystal violet solution

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix proteins overnight at 4°C. Wash the wells with PBS to remove any unbound protein.

-

Cell Treatment: Treat the cancer cells with this compound (e.g., 64 µM) or a vehicle control for 3 days as described in Protocol 4.1.

-

Cell Seeding: Harvest the treated and control cells and resuspend them in serum-free medium. Seed an equal number of cells into the coated wells of the 96-well plate.

-

Adhesion: Allow the cells to adhere for a specific period (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining and Quantification: Fix the adherent cells with a suitable fixative (e.g., methanol). Stain the cells with crystal violet solution. After washing and drying, solubilize the stain with a solvent (e.g., 10% acetic acid). Measure the absorbance at a specific wavelength (e.g., 595 nm) using a plate reader. A lower absorbance in the this compound-treated wells indicates reduced cell adhesion.

In Vivo Tumor Growth Model

This protocol outlines a subcutaneous tumor model to evaluate the effect of this compound on tumor growth in vivo.

Caption: Workflow for in vivo tumor growth model.

Materials:

-

B16F10 murine melanoma cells

-

This compound

-

Immunocompetent mice (e.g., C57BL/6)

-

Cell culture medium and supplements

-

PBS

Procedure:

-

Cell Preparation: Culture B16F10 cells and treat them with this compound (e.g., 64 µM), a control compound (e.g., P-Neu5Ac), or a vehicle control (PBS) for 3 days.

-

Cell Injection: Harvest the cells and resuspend them in sterile PBS. Subcutaneously inject a defined number of cells (e.g., 0.5 x 10⁵) into the flank of the mice.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers at set intervals.

-

Data Analysis: Plot the average tumor volume over time for each treatment group. Statistical analysis can be performed to determine the significance of any differences in tumor growth. Survival can also be monitored and analyzed using Kaplan-Meier curves.[14]

Signaling Pathways and Broader Implications

The effects of this compound extend beyond simple changes in cell adhesion and migration. By modulating the sialylation status of cell surface receptors, this compound can influence key signaling pathways involved in cancer progression.

-

Integrin Signaling: Sialylation of integrins can affect their conformation and clustering, thereby influencing downstream signaling through pathways like the FAK/Paxillin pathway, which is involved in cell migration and survival.[8][13]

-

Receptor Tyrosine Kinase (RTK) Signaling: The sialylation status of RTKs can impact ligand binding and receptor dimerization, potentially affecting pathways such as the PI3K/Akt and ERK1/2 pathways, which are crucial for cell proliferation and survival.[6]

-

Immune Checkpoint Modulation: As mentioned earlier, the reduction of sialic acids on the tumor cell surface can prevent the engagement of inhibitory Siglec receptors on immune cells.[7][8] This can lead to enhanced anti-tumor immunity, including increased activity of NK cells and T cells.[11]

Caption: Signaling pathways affected by hypersialylation.

Conclusion and Future Directions

This compound is a valuable and potent tool for investigating the roles of hypersialylation in cancer biology. Its ability to globally and effectively inhibit sialylation allows researchers to probe the downstream consequences on cell signaling, adhesion, migration, and immune evasion. While systemic administration in vivo has been associated with some toxicity, targeted delivery strategies using nanoparticles have shown promise in mitigating these effects and enhancing anti-metastatic efficacy.[5][8][15] Further research into the development of more specific sialyltransferase inhibitors and novel delivery systems will continue to advance our ability to therapeutically target aberrant glycosylation in cancer.

References

- 1. Frontiers | When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypersialylation in Cancer: Modulation of Inflammation and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Benchchem [benchchem.com]

- 8. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Metabolic Journey of P-3FAX-Neu5Ac: A Technical Guide to its Intracellular Conversion and Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic pathway and intracellular conversion of P-3FAX-Neu5Ac, a potent, cell-permeable inhibitor of sialylation. Understanding the mechanism of action of this sialic acid analog is critical for its application in cancer research and the development of novel therapeutics targeting aberrant glycosylation. This document provides a comprehensive overview of its journey from a prodrug to an active inhibitor, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to this compound

This compound is a peracetylated, fluorinated analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. Its chemical modifications, specifically the peracetylation, enhance its cell permeability, allowing it to efficiently enter cells.[1][2] Once inside, it undergoes a series of transformations to become a powerful inhibitor of sialyltransferases, the enzymes responsible for adding sialic acids to the termini of glycans on glycoproteins and glycolipids.[3][4] Aberrant sialylation is a hallmark of cancer, contributing to metastasis, immune evasion, and drug resistance.[3][5][6] By blocking this process, this compound has emerged as a valuable tool for studying the roles of sialoglycans and as a potential therapeutic agent.[1][7][8]

The Intracellular Metabolic Pathway and Conversion

The efficacy of this compound as a sialylation inhibitor is contingent on its intracellular conversion into its active form. This multi-step process involves both enzymatic activation and the leveraging of the natural sialic acid metabolic pathways.

Cellular Uptake and Deacetylation

As a peracetylated prodrug, this compound readily crosses the cell membrane.[9][10] Following its entry into the cytoplasm, intracellular esterases remove the acetyl groups, converting this compound into its deacetylated and active form, 3Fₐₓ-Neu5Ac.[1][2]

Entry into the Sialic Acid Salvage Pathway and Activation

The deacetylated 3Fₐₓ-Neu5Ac enters the sialic acid salvage pathway.[6][11] Here, it is recognized by the enzyme CMP-sialic acid synthetase (CMAS), which catalyzes its conversion to CMP-3Fₐₓ-Neu5Ac.[3][6] This CMP-activated form is the key active metabolite that mediates the inhibitory effects of the prodrug.[4][6]

Inhibition of Sialyltransferases

CMP-3Fₐₓ-Neu5Ac is then transported into the Golgi apparatus, where it acts as a competitive inhibitor of all twenty human sialyltransferases (STs).[3][6] By competing with the natural substrate, CMP-Neu5Ac, CMP-3Fₐₓ-Neu5Ac prevents the transfer of sialic acid to newly synthesized glycoproteins and glycolipids. This leads to a global reduction in cell surface sialylation, affecting both α2,3- and α2,6-linked sialic acids.[6][12]

Feedback Inhibition of the De Novo Pathway

The inhibition of sialyltransferases by CMP-3Fₐₓ-Neu5Ac leads to an accumulation of the natural substrate, CMP-Neu5Ac, within the cell.[6] This buildup of CMP-Neu5Ac exerts feedback inhibition on UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), the rate-limiting enzyme in the de novo sialic acid biosynthesis pathway.[6] This secondary mechanism of action further depletes the cell of sialic acid precursors, enhancing the overall inhibitory effect of this compound.[6]

Quantitative Analysis of Sialylation Inhibition

The inhibitory effect of this compound on cell surface sialylation can be quantified using various techniques, most notably flow cytometry with sialic acid-binding lectins. The data presented below is a summary of typical results observed in cancer cell lines.

| Cell Line | Concentration of this compound (µM) | Incubation Time (days) | α2,3-Sialylation Reduction (%) | α2,6-Sialylation Reduction (%) | Citation(s) |

| B16F10 (Murine Melanoma) | 32 | 3 | Significant Reduction | Significant Reduction | [6] |

| B16F10 (Murine Melanoma) | 64 | 3 | > 90 | > 90 | [6] |

| HL-60 (Human Promyelocytic Leukemia) | 200 | 5 | > 95 (SLex) | Not Specified | [4] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experiments are provided below.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cancer cells (e.g., B16F10) in appropriate culture vessels and allow them to adhere overnight in complete culture medium.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).

-

Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0-100 µM). Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

-

Incubation: Culture the cells for the desired period (e.g., 3 days) to allow for the metabolic conversion of the prodrug and inhibition of sialylation.

Analysis of Cell Surface Sialylation by Flow Cytometry

-

Cell Harvesting: Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS containing 1% BSA) by centrifugation and resuspension.

-

Lectin Staining: Resuspend the cells in a solution containing a biotinylated sialic acid-binding lectin. To detect α2,3-linked sialic acids, use Maackia Amurensis Lectin II (MAL-II). For α2,6-linked sialic acids, use Sambucus Nigra Lectin (SNA). Incubate on ice for 30-60 minutes.

-

Secondary Staining: Wash the cells to remove unbound lectin. Resuspend the cells in a solution containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE) and incubate on ice for 30 minutes in the dark.

-

Flow Cytometry Analysis: Wash the cells again and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of the cells to quantify the level of cell surface sialylation.

Conclusion

This compound is a powerful tool for the global inhibition of sialylation. Its mechanism of action, involving cellular uptake, intracellular conversion to its active CMP-analog, and subsequent inhibition of sialyltransferases and the de novo biosynthesis pathway, is a well-defined process. The ability to effectively and quantitatively reduce cell surface sialylation makes this compound an invaluable reagent for researchers in glycoscience and oncology. The protocols and data presented in this guide provide a solid foundation for the successful application of this inhibitor in a research setting, paving the way for new discoveries in the role of sialic acids in health and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Other Transferases | Tocris Bioscience [tocris.com]

- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sialic Acid—Modified Nanoparticles—New Approaches in the Glioma Management—Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. researchgate.net [researchgate.net]

Foundational Research on P-3FAX-Neu5Ac: A Glycomimetic Approach to Inhibit Tumor Growth

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Aberrant sialylation is a hallmark of cancer, contributing significantly to tumor progression, metastasis, and immune evasion. This document provides a comprehensive technical overview of P-3FAX-Neu5Ac, a peracetylated, fluorinated sialic acid analog, and its foundational role as a potent inhibitor of cancer-associated hypersialylation. We detail its mechanism of action, summarize key quantitative findings on its impact on tumor growth and cell behavior, outline relevant experimental protocols, and visualize the core biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals exploring metabolic glycoengineering as a therapeutic strategy against cancer.

Introduction to this compound

This compound (also known as peracetylated 3-fluoro-N-acetylneuraminic acid or 3Fax-Neu5Ac) is a synthetic, cell-permeable glycomimetic designed to disrupt the biosynthesis of sialoglycans.[1][2] Structurally, it is an analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[3] The key modifications—peracetylation and the addition of an axial fluorine atom at the C-3 position—enhance its cellular uptake and transform it into a powerful inhibitor of sialylation.[3][4][5]

Once inside the cell, this compound is deacetylated and enters the sialic acid salvage pathway, where it is converted into CMP-P-3FAX-Neu5Ac.[3][6] This fluorinated analog then acts as a global inhibitor of Golgi-resident sialyltransferases, the enzymes responsible for transferring sialic acids onto growing glycan chains.[3][6] By competitively inhibiting these enzymes, this compound effectively reduces the expression of sialylated structures on the cancer cell surface, thereby mitigating their pro-tumorigenic functions.[3][7]

Mechanism of Action and Signaling Pathway

This compound exerts its effects through a dual mechanism that leads to a global shutdown of sialylation.

-

Direct Inhibition of Sialyltransferases: The primary mechanism involves the conversion of this compound to its CMP-activated form, CMP-P-3FAX-Neu5Ac. This molecule is recognized by the CMP-sialic acid transporter and moved into the Golgi apparatus. Inside the Golgi, it directly inhibits sialyltransferases, preventing the transfer of natural sialic acids to glycoproteins and glycolipids.[3]

-

Feedback Inhibition of De Novo Synthesis: The inhibition of sialyltransferases leads to an accumulation of natural CMP-Neu5Ac within the cell. This accumulation triggers a negative feedback loop, inhibiting a key upstream enzyme in the de novo sialic acid synthesis pathway, GNE/MNK (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase).[3] This feedback mechanism further suppresses the production of sialic acid precursors.

The overall result is a profound and sustained reduction in both α2,3- and α2,6-linked sialic acids on the cell surface.[3] This loss of sialylation directly impacts cancer cell pathophysiology by altering cell adhesion, migration, and interaction with the immune system.[3][8]

Quantitative Data on Efficacy

Research has provided key quantitative data on the biological effects of this compound in various cancer models.

| Parameter | Cell Line / Model | Concentration / Dose | Result | Reference |

| α2,3-Sialylation Inhibition | B16F10 Melanoma | 32 µmol/L (3 days) | Significant reduction | [3] |

| B16F10 Melanoma | 64 µmol/L (3 days) | >90% reduction | [3] | |

| α2,6-Sialylation Inhibition | B16F10 Melanoma | 32 µmol/L (3 days) | Significant reduction | [3] |

| B16F10 Melanoma | 64 µmol/L (3 days) | >90% reduction | [3] | |

| SLex Expression | HL-60 Leukemia | 200 µM (5 days) | >95% abolishment | [4] |

| E-selectin Binding | HL-60 Leukemia | 200 µM (5 days) | >95% reduction | [4][5] |

| P-selectin Binding | HL-60 Leukemia | 200 µM (5 days) | >80% reduction | [4][5] |

| In Vivo Tumor Growth | Murine Model (B16F10) | 64 µmol/L (in vitro pre-treatment) | Impaired in vivo tumor growth | [3] |

| Metastasis | Murine Lung Model | Not specified | Prevents metastasis formation | [1] |

| Median Survival | Murine Model (B16F10) | Sialidase-treated cells | Slightly increased (28 days) | [3] |

Note: While this compound shows significant efficacy, studies have reported potential for liver and kidney dysfunction in murine models with global, untargeted administration.[6][8]

Key Experimental Protocols

The following are detailed methodologies for experiments commonly cited in this compound research.

In Vitro Sialylation Inhibition Assay

This protocol assesses the efficacy of this compound in reducing cell-surface sialic acids.

Methodology:

-

Cell Culture: B16F10 melanoma cells are cultured in appropriate media for 3 days.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0 to 512 µmol/L) or a vehicle control (PBS).[3]

-

Lectin Staining: After treatment, cells are harvested and stained with biotinylated lectins specific for sialic acid linkages. Maackia amurensis lectin II (MALII) is used to detect α2,3-linked sialic acids, and Sambucus nigra agglutinin (SNA-I) is used for α2,6-linked sialic acids.[3][9]

-

Flow Cytometry: A fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE) is used to detect the bound biotinylated lectins. The mean fluorescence intensity (MFI) is then quantified using a flow cytometer.

-

Analysis: The MFI of treated cells is normalized to the MFI of untreated control cells to determine the percentage reduction in surface sialylation.[3]

In Vivo Tumor Growth and Metastasis Model

This protocol evaluates the effect of sialylation blockade on tumor formation and spread in a living organism.

Methodology:

-

Cell Preparation: B16F10 melanoma cells are pre-treated in vitro for 3 days with this compound (e.g., 64 µmol/L) or a control.[3]

-

Animal Model: C57BL/6 mice are used as the in vivo model.

-

Tumor Cell Injection: A suspension of the pre-treated cancer cells is injected into the mice. For metastasis models, this is typically an intravenous (tail vein) injection.[10] For primary tumor growth, a subcutaneous injection is used.

-

Monitoring: Mice are monitored for tumor development and overall health. Tumor volume is measured regularly for subcutaneous models.

-

Targeted Delivery Variation: To mitigate systemic toxicity, this compound can be encapsulated in nanoparticles (e.g., PLGA) coated with antibodies targeting tumor-specific antigens (e.g., anti-TRP-1 for melanoma), allowing for targeted delivery.[10]

Conclusion and Future Directions

This compound has been established as a potent and effective tool for the foundational research of cancer sialobiology. By globally inhibiting sialyltransferases, it profoundly impacts tumor cell adhesion, migration, and in vivo growth and metastasis.[3] The quantitative data and established protocols provide a solid framework for further investigation.

While systemic toxicity remains a concern, the development of targeted delivery systems, such as antibody-coated nanoparticles or prodrug strategies, represents a promising path forward.[8] Future research should continue to focus on optimizing these delivery mechanisms to enhance the therapeutic window and translate the powerful anti-tumor effects of sialylation inhibition into clinical applications. The use of this compound and its derivatives will remain critical in uncovering the complex roles of sialoglycans in cancer and developing novel glycan-targeted therapies.

References

- 1. This compound | Other Transferases | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 3Fax-Peracetyl Neu5Ac ≥98% (NMR), solid, sialytransferase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Inhibiting Sialylation in B16F10 Melanoma Cells with P-3FAX-Neu5Ac

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing P-3FAX-Neu5Ac, a potent inhibitor of sialylation, in studies involving B16F10 murine melanoma cells. The protocols detailed below are compiled from established research to ensure reliable and reproducible results.

Introduction

Aberrant sialylation, the overexpression of sialic acid-containing glycans on the cell surface, is a hallmark of many cancers, including melanoma.[1][2] This "hypersialylation" is associated with increased metastatic potential, immune evasion, and poor prognosis.[3][4] this compound is a fluorinated sialic acid analog that serves as a powerful tool to investigate the roles of sialylation in cancer progression.[1] It acts as a global inhibitor of sialyltransferases, the enzymes responsible for attaching sialic acids to glycoproteins and glycolipids.[1][5] By blocking this process, this compound allows researchers to study the functional consequences of reduced sialylation on cancer cell behavior.

Mechanism of Action of this compound

This compound is a cell-permeable pro-drug. Once inside the cell, it is metabolized and converted into the active inhibitor, CMthis compound. This active form competes with the natural substrate (CMP-Neu5Ac) for sialyltransferases, effectively blocking the transfer of sialic acid to nascent glycan chains. This leads to a significant reduction in the expression of sialylated ligands on the cell surface.[6]

Data Summary: Effects of this compound on B16F10 Cells

The following tables summarize the quantitative effects of this compound on B16F10 melanoma cells as reported in the literature.

Table 1: Inhibition of Cell Surface Sialylation

| Concentration of this compound | Incubation Time | Sialic Acid Linkage | Percent Inhibition | Reference |

| 64 µM | 3 days | α2,3-linked | >95% | [1] |

| 64 µM | 3 days | α2,6-linked | ~80% | [1] |

| 64 µM | 28 days | α2,3-linked | ~95% (stable) | [1] |

| 64 µM | 28 days | α2,6-linked | ~80% (stable) | [1] |

Table 2: Effects on B16F10 Cell Properties

| Parameter | Concentration of this compound | Incubation Time | Observed Effect | Reference |

| Cell Viability | 64 µM | 28 days | No significant effect | [1] |

| Cell Proliferation | 64 µM | 28 days | No significant effect | [1] |

| Adhesion to Poly-L-lysine | Not specified | Not specified | Impaired binding | [7] |

| Adhesion to Type I Collagen | Not specified | Not specified | Impaired binding | [7] |

| Adhesion to Fibronectin | Not specified | Not specified | Impaired binding | [7] |

| Cell Migration | Not specified | Not specified | Diminished migratory capacity | [1][7] |

| In Vivo Tumor Growth | Not specified | Not specified | Reduced growth | [1] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on B16F10 cells.

Protocol 1: B16F10 Cell Culture

B16F10 cells are an adherent murine melanoma cell line.[8]

Materials:

-

B16F10 cells

-

Fetal Bovine Serum (FBS)

-

L-Glutamine[8]

-

Sodium Bicarbonate (NaHCO3)[8]

-

Glucose[8]

-

Sodium Pyruvate[8]

-

Penicillin-Streptomycin (optional)[10]

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA solution (0.25%)[9]

-

Humidified incubator at 37°C with 5% CO2[8]

Procedure:

-

Culture Medium: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS, 4 mM L-Glutamine, 1.5 g/L NaHCO3, 4.5 g/L Glucose, and 1.0 mM Sodium Pyruvate.[8] Note that RPMI-1640 promotes rapid proliferation while DMEM encourages differentiation and melanin synthesis.[9]

-

Thawing: Thaw frozen vials of B16F10 cells rapidly in a 37°C water bath.[11] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.[11] Resuspend the cell pellet in fresh medium and transfer to a culture flask.

-

Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[8] Change the medium every 2 to 3 days.[8]

-

Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.[11] Add Trypsin-EDTA solution and incubate until cells detach.[11] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium.[11] A split ratio of 1:2 to 1:4 is recommended.[8]

Protocol 2: Treatment with this compound

Materials:

-

Cultured B16F10 cells

-

This compound

-

Complete growth medium

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS or DMSO, as recommended by the manufacturer).

-

Treatment: Seed B16F10 cells in culture plates and allow them to adhere overnight.

-

The following day, replace the medium with fresh complete growth medium containing the desired concentration of this compound. An effective concentration range is 32-512 µM, with 64 µM being sufficient to achieve significant inhibition of sialylation.[1][12]

-

Incubate the cells for the desired period. A 3-day incubation is typically sufficient to observe a significant reduction in cell surface sialylation.[1] For long-term studies, the medium containing this compound should be renewed every third day.[1]

Protocol 3: Assessment of Cell Surface Sialylation by Lectin Staining and Flow Cytometry

This protocol utilizes specific lectins to detect α2,3- and α2,6-linked sialic acids.

Materials:

-

Biotinylated Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids[1][13]

-

Biotinylated Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acids[1][13]

-

Streptavidin conjugated to a fluorophore (e.g., PE or Alexa Fluor 488)[1][13]

-

PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the this compound-treated and control B16F10 cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Incubate the cells with the biotinylated lectin (MALII or SNA) in PBS for 30-60 minutes at 4°C.

-

Wash the cells with PBS to remove unbound lectin.

-

Incubate the cells with fluorophore-conjugated streptavidin for 30 minutes at 4°C in the dark.

-

Wash the cells with PBS.

-

-

Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell surface sialylation.[1][14]

Protocol 4: Cell Migration Assay (Wound Healing Assay)

Materials:

-

6-well tissue culture plates

-

Pipette tips (e.g., 200 µl)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed B16F10 cells in 6-well plates and grow them to 100% confluency.[15]

-

Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.[15][16]

-

Washing: Gently wash the wells with PBS to remove detached cells.[17]

-

Treatment: Add fresh medium (with or without this compound) to the wells.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 4, 8, 12, and 24 hours).[15]

-

Analysis: Measure the width of the wound at each time point to determine the rate of cell migration.[15]

Protocol 5: Cell Invasion Assay (Transwell Assay)

Materials:

-

Transwell inserts (8-µm pore size)

-

Matrigel

-

Serum-free medium

-

Medium with 10% FBS (as a chemoattractant)

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Coating Inserts: Coat the transwell inserts with Matrigel and allow it to solidify.[17][18]

-

Cell Preparation: Harvest this compound-treated and control B16F10 cells and resuspend them in serum-free medium.[15]

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.[19]

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber.[15][19]

-

Incubation: Incubate the plate for a suitable period (e.g., 24 hours) to allow for cell invasion.[19]

-

Removal of Non-invasive Cells: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[17]

-

Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[15] Count the number of stained cells under a microscope.

Protocol 6: Cell Viability Assay

Materials:

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the this compound-treated and control cultures.

-

Staining: Resuspend the cells in a suitable buffer and add 7-AAD or PI.

-

Analysis: Analyze the cells by flow cytometry. The percentage of 7-AAD or PI-positive cells represents the non-viable cell population.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Towards understanding the role of sialylation in melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]

- 9. Key Points for Culturing B16 Cell Line [procellsystem.com]

- 10. ubigene.us [ubigene.us]

- 11. bcrj.org.br [bcrj.org.br]

- 12. benchchem.com [benchchem.com]

- 13. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]

- 14. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mouse Melanoma Cell Migration is Dependent on Production of Reactive Oxygen Species under Normoxia Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. repositorio.ufc.br [repositorio.ufc.br]

- 19. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

Optimal concentration and incubation time for P-3FAX-Neu5Ac treatment.

Application Notes and Protocols for P-3FAX-Neu5Ac Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a peracetylated, cell-permeable fluorinated sialic acid analog that serves as a potent global inhibitor of sialylation.[1][2][3] Once inside the cell, it is deacetylated and metabolically converted into CMP-P-3FAX-Neu5Ac. This active form acts as a competitive inhibitor for all sialyltransferases, leading to a significant reduction in cell surface sialic acids.[1][2] This compound is a valuable tool for studying the roles of sialylation in various biological processes, including cancer progression, metastasis, and immune evasion.[4][5] These notes provide optimal concentrations, incubation times, and detailed protocols for the use of this compound in both in vitro and in vivo research settings.

Mechanism of Action

This compound globally blocks sialylation through a dual mechanism.[4] After cellular uptake and conversion to its active CMP-activated form, it directly inhibits sialyltransferases in the Golgi apparatus, preventing the transfer of natural sialic acids to assembling glycans.[4] Secondly, the resulting accumulation of CMP-sialic acids in the cell leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a critical enzyme in the de novo sialic acid biosynthesis pathway.[4]

Caption: Mechanism of this compound as a global sialylation inhibitor.

Application Notes: Optimal Concentration and Incubation Time

The optimal conditions for this compound treatment vary depending on the cell type and experimental goals. The following tables summarize effective concentrations and incubation times reported in the literature.

Table 1: In Vitro Studies

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |

| B16F10 (Murine Melanoma) | 32 - 512 µM | 3 days | Significant reduction in α2,3- and α2,6-sialylation. 64 µM was sufficient to reduce sialylation by over 90%. | [4][6] |

| B16F10 (Murine Melanoma) | 64 µM and 256 µM | 6 - 8 hours | Detectable reduction in α2,3 and α2,6 sialylation. | [4][6][7] |

| B16F10 (Murine Melanoma) | 64 µM | 28 days | Sustained loss of cell surface sialic acids. | [4][6] |

| HL-60 (Human Myeloid) | 30 - 500 µM | 3 days | Substantial inhibition of sialyl Lewis X (SLex) formation and reduced E-selectin binding. | [3][6] |

| MM1SHeca452 (Multiple Myeloma) | 300 µM | 7 days | Reduction in sialylation. | [8] |

Table 2: In Vivo Studies

Note: Systemic administration of this compound can lead to dose-limiting toxicities, particularly nephrotoxicity.[1][9] Targeted delivery strategies, such as nanoparticle formulation, can mitigate these effects.[2][10]

| Mouse Model | Compound | Dosage | Administration Route | Frequency & Duration | Key Findings | Citation |

| NSG mice with MM1S xenograft | 3FAX-Neu5Ac | 6.25, 12.5, 25 mg/kg | Intraperitoneal (IP) | Daily for 7 days | Dose-dependent decrease in sialylation in kidney, spleen, and liver. Reduced tumor burden and increased bortezomib sensitivity. | [1][9] |

| Murine Lung Metastasis Model | This compound | Not specified | Intravenous (IV) | Not specified | Nanoparticle-formulated this compound prevented metastasis formation. | [3][10] |

Experimental Protocols

General Workflow for In Vitro Efficacy Assessment

The following diagram outlines a standard workflow for evaluating the effect of this compound on cell surface sialylation.

Caption: General workflow for assessing this compound efficacy in vitro.

Detailed Protocol: Assessing Cell Surface Sialylation via Flow Cytometry

This protocol is adapted from studies using B16F10 melanoma cells to quantify changes in α2,3- and α2,6-linked sialic acids.[4]

Materials:

-

This compound (Soluble in DMSO or ethanol)

-

Appropriate cell culture medium and plates

-

Phosphate-buffered saline (PBS)

-

Biotinylated Lectins:

-

Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids

-

Sambucus nigra lectin I (SNA-I) for α2,6-linked sialic acids

-

-

Streptavidin conjugated to a fluorophore (e.g., Phycoerythrin - PE)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., B16F10) in a 6-well plate at a density that allows for logarithmic growth throughout the experiment.

-

Allow cells to adhere overnight.

-

Prepare stock solutions of this compound in DMSO. Dilute to final desired concentrations (e.g., 32 µM, 64 µM, 128 µM) in fresh culture medium. Include a vehicle-only (DMSO) control.

-

Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 3 days).

-

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Harvest cells using a gentle, non-enzymatic cell dissociation solution to preserve surface glycans.

-

Transfer cells to microcentrifuge tubes or a 96-well V-bottom plate.

-

-

Lectin Staining:

-

Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of flow cytometry buffer containing the biotinylated lectin (e.g., MALII or SNA-I at a pre-titrated optimal concentration).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 200 µL of cold flow cytometry buffer.

-

-

Secondary Staining:

-

Resuspend the cell pellet in 100 µL of flow cytometry buffer containing streptavidin-PE (or other fluorophore conjugate).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 200 µL of cold flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.

-

Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).

-

Analyze the data by gating on the live cell population and measuring the median fluorescence intensity (MFI) in the appropriate channel (e.g., PE).

-

Normalize the MFI of treated samples to the vehicle control to determine the percentage reduction in sialylation.[4][11]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Preparing Stock Solutions of P-3FAX-Neu5Ac using DMSO or Ethanol: An Application Note and Protocol

Abstract

This document provides detailed protocols for the preparation of stock solutions of P-3FAX-Neu5Ac, a cell-permeable sialic acid analog and potent sialyltransferase inhibitor, using either dimethyl sulfoxide (DMSO) or ethanol.[1] It is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology, immunology, and glycobiology. This guide includes solubility data, step-by-step instructions for stock solution preparation, storage recommendations, and a summary of the compound's mechanism of action. Additionally, it features diagrams illustrating the experimental workflow and the metabolic activation pathway of this compound.

Introduction to this compound

This compound is a peracetylated, fluorinated sialic acid analog that functions as a global inhibitor of sialyltransferases.[2] As a cell-permeable prodrug, it can cross the cell membrane and undergo intracellular deacetylation by esterases.[3] The deacetylated molecule is then converted into CMP-P-3FAX-Neu5Ac, which acts as a competitive inhibitor of sialyltransferases in the Golgi apparatus.[3] This inhibition leads to a global reduction in cell-surface sialylation, affecting processes such as cell adhesion, migration, and immune recognition.[3][4] Notably, this compound has been shown to abolish the expression of sialyl Lewis X (SLex) on HL-60 cells, thereby reducing binding to E-selectin and P-selectin, and has demonstrated efficacy in preventing metastasis in a mouse lung metastasis model.[1]

Properties of this compound

A summary of the key properties of this compound is provided in the table below. It is crucial to always refer to the batch-specific molecular weight found on the vial label and Certificate of Analysis when preparing stock solutions.

| Property | Value | Reference |

| Molecular Weight | 551.47 g/mol | [1][5] |

| Formula | C22H30FNO14 | [1][6] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥97% | [1] |

| CAS Number | 117405-58-0 | [1][6] |

Solubility Data

This compound exhibits good solubility in common organic solvents such as DMSO and ethanol. The maximum concentrations for solubilization are detailed in the table below.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |

| DMSO | 100 mM | 55.15 mg/mL | [1] |

| Ethanol | 50 mM | 27.57 mg/mL | [1] |

For in vivo applications requiring dilution in aqueous buffers, it is recommended to first prepare a concentrated stock in an organic solvent and then dilute it into a vehicle compatible with injection, such as saline or PBS, potentially with a small percentage of a solubilizing agent like Tween 80.[7]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous/molecular biology grade DMSO (hygroscopic, use a fresh aliquot)[6]

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Determine the required mass: Based on the batch-specific molecular weight (e.g., 551.47 g/mol ), calculate the mass of this compound needed. For example, to prepare 1 mL of a 100 mM stock solution:

-

Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 551.47 g/mol * (1000 mg / 1 g) = 55.15 mg

-

-

Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of DMSO to the tube. For the example above, this would be 1 mL.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[6]

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of a 50 mM this compound Stock Solution in Ethanol

This protocol outlines the preparation of a 50 mM stock solution of this compound in ethanol.

Materials:

-

This compound (solid)

-

Anhydrous/molecular biology grade ethanol

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Determine the required mass: Using the batch-specific molecular weight, calculate the mass of this compound required. For instance, to prepare 1 mL of a 50 mM stock solution:

-

Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 551.47 g/mol * (1000 mg / 1 g) = 27.57 mg

-

-

Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.

-

Add ethanol: Add the corresponding volume of ethanol to the tube (1 mL in this example).

-

Dissolve the compound: Vortex the solution thoroughly to ensure complete dissolution.

-

Aliquot and store: Dispense the stock solution into single-use aliquots.

Stock Solution Storage

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

| Storage Temperature | Duration (DMSO) | Duration (Ethanol) | Reference |

| -20°C | Up to 1 month | Not specified, but -20°C is recommended | [6] |